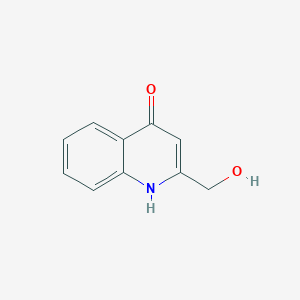

2-(hydroxymethyl)-4(1H)-Quinolinone

Description

Historical Context of Quinoline (B57606) and Quinolone Scaffolds in Chemical and Biological Research

The journey of quinoline and its derivatives began in the 19th century, but it was the discovery of the antibacterial properties of quinolones in the mid-20th century that truly propelled this class of compounds into the scientific spotlight. researchgate.netnih.gov The first quinolone antibacterial agent, nalidixic acid, was discovered as a byproduct in the synthesis of the antimalarial drug chloroquine (B1663885) in the early 1960s. researchgate.netnih.gov This serendipitous finding opened the door to the development of a vast arsenal (B13267) of synthetic antibacterial agents.

Over the decades, extensive research has focused on modifying the quinolone scaffold to enhance its biological activity and broaden its spectrum. nih.gov This has led to the creation of multiple generations of fluoroquinolones, which are characterized by the presence of a fluorine atom, significantly improving their efficacy against a wide range of bacteria. researchgate.netacs.org Beyond their antibacterial prowess, quinoline and quinolone scaffolds have been recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net These activities include anticancer, antiviral, anti-inflammatory, and antimalarial properties, making them a cornerstone in drug discovery and development. mdpi.commdpi.comnih.gov

Overview of Naturally Occurring and Synthetic Quinolone Derivatives

The quinolone framework is not only a product of laboratory synthesis but is also found in nature. mdpi.com Various alkaloids, which are naturally occurring nitrogen-containing compounds produced by plants and microorganisms, possess the quinoline or quinolone core. These natural products often exhibit significant biological activities.

However, the vast majority of quinolone derivatives with therapeutic applications are synthetic. mdpi.comauctoresonline.org The ability to systematically modify the quinolone scaffold has allowed chemists to fine-tune the properties of these compounds, leading to the development of numerous drugs. auctoresonline.org The introduction of different substituents at various positions on the quinolone ring system has given rise to a diverse library of molecules with a wide array of biological functions. nih.govnih.gov

Table 1: Examples of Quinolone Derivatives and their Applications

| Compound Name | Type | Primary Application |

| Nalidixic acid | Synthetic | Antibacterial (urinary tract infections) nih.gov |

| Ciprofloxacin | Synthetic (Fluoroquinolone) | Broad-spectrum antibacterial mdpi.com |

| Levofloxacin | Synthetic (Fluoroquinolone) | Broad-spectrum antibacterial mdpi.com |

| Elvitegravir | Synthetic | Antiviral (HIV treatment) mdpi.com |

Structural Elucidation Challenges and Tautomeric Considerations in Quinolin-4(1H)-ones

The structural analysis of quinolin-4(1H)-ones, including 2-(hydroxymethyl)-4(1H)-quinolinone, is not always straightforward due to the phenomenon of tautomerism. Tautomers are isomers of a compound that readily interconvert, and in the case of quinolin-4(1H)-ones, there is an equilibrium between the keto form (quinolin-4(1H)-one) and the enol form (4-hydroxyquinoline). wikipedia.org

The predominant tautomer can be influenced by various factors, including the solvent, temperature, and the presence of other functional groups on the molecule. researchgate.netacs.orgrsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, are crucial tools for determining the exact structure and the tautomeric equilibrium in these compounds. researchgate.netrsc.org For instance, the presence of a strong absorption band in the C=O region of the IR spectrum would indicate the prevalence of the keto form. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the different tautomers. acs.orgrsc.org

The position of substituents can significantly influence the tautomeric equilibrium. For example, a hydrogen-bond accepting group at the 3-position can favor the enol form through the formation of an intramolecular hydrogen bond. rsc.org Conversely, substituents at other positions might favor the keto form due to extended conjugation and other electronic effects. rsc.org

Emerging Research Trajectories for Hydroxymethyl-Substituted Quinolones

Recent research has begun to explore the potential of quinolones bearing a hydroxymethyl substituent, such as this compound. This functional group can influence the compound's solubility, polarity, and ability to form hydrogen bonds, which in turn can affect its biological activity and pharmacokinetic properties.

Studies on related hydroxymethyl-substituted furoquinolinones have shown promising results. For example, certain compounds in this class have demonstrated antiproliferative activity in mammalian cells by inhibiting topoisomerase II. nih.govresearchgate.net Furthermore, when exposed to UVA irradiation, these compounds exhibited enhanced activity, suggesting potential applications in photochemotherapy. nih.govresearchgate.net These findings highlight the potential of the hydroxymethyl group to impart novel biological properties to the quinolone scaffold.

The synthesis and biological evaluation of new hydroxymethyl-substituted quinolone derivatives is an active area of research. Scientists are investigating their potential as antibacterial, antifungal, and anticancer agents. nih.govnih.gov The ability to further modify the hydroxymethyl group opens up possibilities for creating a wide range of new derivatives with potentially enhanced therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCBVLVZMRJJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethyl 4 1h Quinolinone and Its Analogs

Classical Annulation Reactions in Quinoline (B57606) Synthesis

The backbone of quinoline chemistry has long been supported by a series of robust and widely adopted annulation reactions. These classical methods, while sometimes requiring harsh conditions, have proven indispensable for the formation of the fundamental quinolone core structure.

Gould-Jacobs Reaction Applied to 4(1H)-Quinolones

A cornerstone in the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. uaz.edu.mxnih.gov This thermal cyclization method begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. uaz.edu.mxresearchgate.netwikipedia.org The resulting anilidomethylenemalonic ester intermediate then undergoes a 6-electron cyclization upon heating to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. uaz.edu.mx Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the desired 4-hydroxyquinoline. uaz.edu.mx

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, as it is influenced by both steric and electronic factors of the aniline starting material. researchgate.netwikipedia.org When asymmetrically substituted anilines are used, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. researchgate.net Despite the often-high temperatures (above 250 °C) required for the cyclization step, this method has been instrumental in the synthesis of numerous compounds, including some commercially available antibiotics. researchgate.net

| Reaction Step | Reagents and Conditions | Product |

| Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester |

| Cyclization | Heat (>250 °C) | 4-hydroxy-3-carboalkoxyquinoline |

| Saponification | Sodium hydroxide | 4-hydroxyquinoline-3-carboxylic acid |

| Decarboxylation | Heat | 4-hydroxyquinoline |

Conrad-Limpach Synthesis and Modifications for 2-Substituted Quinolones

The Conrad-Limpach synthesis, first reported in 1887, provides a pathway to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. nih.govnih.gov The reaction proceeds via a Schiff base intermediate. nih.govnih.gov A key aspect of this synthesis is the reaction temperature, which dictates the final product. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline, while higher temperatures can lead to the formation of a 2-hydroxyquinoline (B72897) through what is known as the Knorr quinoline synthesis. nih.gov The Conrad-Limpach reaction typically requires acidic catalysis and can involve high temperatures (200–250 °C), often with the use of high-boiling solvents like mineral oil or diphenyl ether to improve yields. researchgate.net

This method is particularly relevant for the synthesis of 2-alkyl-4(1H)-quinolones. researchgate.net The process involves the acid-catalyzed condensation of a β-keto ester with aniline to form an enamine tautomer of the Schiff base, which then undergoes thermal cyclization to yield the 2-alkyl-4(1H)-quinolone. researchgate.net

| Starting Materials | Key Conditions | Product Type |

| Anilines, β-ketoesters | Acid catalysis, high temperature (200-250 °C) | 4-hydroxyquinolines |

| Anilines, β-ketoesters | Higher temperatures (~140 °C) | 2-hydroxyquinolines (Knorr variation) |

Biere-Seelen Synthesis for 4(1H)-Quinolone Cores

Developed in 1979, the Biere-Seelen synthesis offers an alternative route to the 4(1H)-quinolone core starting from methyl anthranilate. researchgate.net The synthesis commences with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, which forms an enaminoester. researchgate.netCurrent time information in Bangalore, IN. This intermediate then undergoes cyclization in the presence of a strong base to produce a quinolin-4-one diester. researchgate.net Regioselective hydrolysis of the ester at the 2-position can then be achieved to furnish the desired quinolone structure. researchgate.net

Modern Catalytic Approaches for 2-(hydroxymethyl)-4(1H)-Quinolinone Derivatives

In recent years, the field of organic synthesis has seen a shift towards more efficient and selective methods. Modern catalytic approaches, particularly those utilizing transition metals, have provided powerful tools for the construction and derivatization of quinolone structures under milder conditions. scispace.com

Palladium-Catalyzed Tandem Amination Reactions

An efficient and direct route to functionalized 4-quinolones has been developed using a palladium-catalyzed tandem amination reaction. beilstein-journals.orgrsc.org This one-step process involves the reaction of readily available o-haloaryl acetylenic ketones with primary amines. beilstein-journals.orgrsc.org The reaction is typically catalyzed by a palladium complex, with the combination of Pd₂(dba)₃ and PPh₃ being identified as a particularly effective catalyst-ligand system, achieving high yields. This method avoids the harsh conditions associated with classical syntheses and is compatible with a wide range of functional groups on both the amine and the ynone starting materials. The proposed mechanism involves an initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the o-haloaryl acetylenic ketone.

| Catalyst System | Starting Materials | Key Advantage |

| Pd₂(dba)₃ / PPh₃ | o-haloaryl acetylenic ketones, primary amines | One-step synthesis, good to excellent yields, mild conditions |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the derivatization of quinolones. wikipedia.org This reaction facilitates the formation of a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne with high regioselectivity, typically yielding the 1,4-disubstituted isomer. nih.gov

For the derivatization of a quinolone scaffold, the core structure must first be functionalized with either an azide or an alkyne group. For instance, an O-alkynylquinoline derivative can be prepared by reacting a hydroxyquinoline with propargyl bromide in the presence of a base. This alkynylated quinolone can then be reacted with various aryl azides in the presence of a copper catalyst to generate a library of quinoline-triazole hybrids. Both copper(I) and copper(II) sources can be used, with copper(II) salts often being reduced in situ with agents like sodium ascorbate. wikipedia.org The reaction conditions are generally mild, and mechanochemical (milling) procedures have been shown to be highly efficient, in some cases significantly outperforming solution-based reactions. Microwave-assisted CuAAC reactions have also proven to be effective, leading to high yields in significantly reduced reaction times.

The versatility of the CuAAC reaction allows for the introduction of a wide array of substituents onto the quinolone core, making it an invaluable method for generating diverse chemical libraries for various applications. nih.gov

| Reaction Type | Key Reagents | Product | Notable Features |

| CuAAC | Azide-functionalized quinolone, terminal alkyne, Copper(I) or Copper(II)/reducing agent | Quinolone-1,2,3-triazole hybrid | High regioselectivity, mild conditions, can be performed under mechanochemical or microwave conditions |

| CuAAC | Alkyne-functionalized quinolone, organic azide, Copper(I) or Copper(II)/reducing agent | Quinolone-1,2,3-triazole hybrid | High efficiency and modularity for creating diverse derivatives |

C-H Activation Strategies in Quinolone Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering an atom-economical approach to modify heterocyclic cores like quinolones. For the quinoline scaffold, C-H activation strategies often rely on transition-metal catalysis to achieve regioselectivity, which is crucial for targeted synthesis. The C2 position of the quinoline ring is a common target for such functionalizations, facilitated by its electronic properties and the use of directing groups. nih.gov

A prevalent strategy involves the use of quinoline N-oxides. The N-oxide group acts as an effective directing group, guiding transition metals such as palladium (Pd), rhodium (Rh), or copper (Cu) to activate the C-H bond at the C2 position. researchgate.net For example, Pd(II) catalysts have been shown to favor the regioselective C-H activation of quinoline N-oxides at the C2 position, enabling the introduction of various substituents. researchgate.net This approach can be used to install aryl or alkyl groups, which can serve as precursors for subsequent functional group interconversions to the desired hydroxymethyl group. Computational studies have shed light on the mechanisms of these competing catalytic reactions, confirming that while Pd(II) acetate (B1210297) favors C2 activation, other catalysts like Pd(II) chloride can direct functionalization to the C8 position under different conditions. researchgate.net

Rhodium-based catalysts, such as [RhCl(CO)2]2, are also effective for the C2-arylation of quinolines with aryl bromides or aroyl chlorides. wikipedia.org Similarly, copper-catalyzed C-H amination at the C2 position of quinoline N-oxides has been achieved with high efficiency using oxidants like silver carbonate (Ag2CO3). wikipedia.org These C-H activation methods provide a direct route to 2-substituted quinolines, which are key intermediates for the synthesis of compounds like this compound.

| Catalyst System | Coupling Partner | Position | Directing Group | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Indoles | C2 | N-Oxide | youtube.com |

| [RhCl(CO)₂]₂ | Aryl Bromides | C2 | None | wikipedia.org |

| Ni(cod)₂ / PCy₃ | Organozinc Reagents | C2 | None | youtube.com |

| Cu(OAc)₂ / Ag₂CO₃ | Amides (Lactams) | C2 | N-Oxide | wikipedia.org |

| Pd(II)Cl₂ | Benzaldehyde | C8 | N-Oxide | researchgate.net |

Regioselective Hydroxymethylation and Functional Group Interconversions at the C-2 Position

Direct, one-step hydroxymethylation at the C-2 position of a pre-formed 4(1H)-quinolinone ring is synthetically challenging. Therefore, the synthesis of this compound typically relies on multi-step sequences involving the introduction of a suitable precursor group at the C-2 position, followed by a functional group interconversion (FGI).

One common strategy begins with the synthesis of a 2-methyl-4(1H)-quinolone. The methyl group, being an activated "benzylic-like" position, can be selectively oxidized. Reagents such as selenium dioxide (SeO₂) are well-suited for this type of transformation, oxidizing an active methyl group adjacent to an aromatic system to an aldehyde (Riley Oxidation). adichemistry.commdpi.com The resulting 2-formyl-4(1H)-quinolinone can then be readily reduced to the target this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

An alternative FGI pathway involves the synthesis of a 4(1H)-quinolone-2-carboxylic acid or its corresponding ester. imperial.ac.uk These precursors can be prepared through various cyclization methods, such as the Gould-Jacobs reaction. fiveable.me The carboxylic acid or ester at the C-2 position can then be reduced to the primary alcohol. nih.gov Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds efficiently to yield the this compound scaffold. nih.gov These FGI strategies offer reliable and regioselective access to the target compound from more readily available precursors. uni-konstanz.de

Advanced Synthetic Strategies for Complex this compound Conjugates and Hybrids

The this compound scaffold serves as a valuable building block for the creation of more complex molecular structures, including conjugates and hybrid molecules. The primary alcohol of the hydroxymethyl group provides a versatile reactive handle for derivatization. It can be readily converted into esters or ethers, allowing the quinolone core to be linked to other pharmacophores, biomolecules, or functional moieties.

For instance, the synthesis of quinolone-based nucleoside analogues has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating a strategy that could be adapted for conjugation. chemicalbook.com While this example involves coupling at the C-6 position, the principle of linking the quinolone core to other complex fragments is well-established. The 2-hydroxymethyl group is an ideal anchor point for such conjugations, for example, through an ether linkage to a sugar moiety or an ester linkage to another bioactive carboxylic acid.

Furthermore, unexpected reaction pathways can lead to novel hybrid structures. For example, during attempts at formylation, 4-hydroxy-2(1H)-quinolones have been observed to form 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), creating a dimeric hybrid structure. ub.edu These findings highlight the rich chemistry of the quinolone scaffold and its potential for incorporation into diverse and complex molecular architectures.

Microwave-Assisted and Continuous Flow Synthesis

Modern synthetic chemistry increasingly employs advanced technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, reduce reaction times, and improve safety and scalability.

Microwave-Assisted Synthesis Microwave-assisted synthesis has proven to be a highly effective method for preparing quinolone derivatives. nih.gov The rapid heating provided by microwave irradiation can significantly accelerate classical condensation and cyclization reactions used to form the quinolone core. For example, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved in moderate to good yields (51–71%) in minutes using microwave irradiation, catalyzed by bismuth chloride (BiCl₃) in a green chemistry approach. mdpi.com Multi-component reactions are also well-suited for microwave assistance; novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment have been synthesized in a one-pot, three-component reaction under microwave irradiation, affording products in short reaction times (8-20 minutes). adichemistry.com

| Reaction Type | Starting Materials | Conditions | Outcome | Reference |

| Condensation | Anilines, Diethylmalonate | p-TsOH, Microwave | 4-Hydroxy-2-quinolinone (89% yield, 6 min) | nih.gov |

| Three-Component | Formyl-quinolines, Amines, Diketones | DMF, Microwave (8-20 min) | Quinoline-hybrids | adichemistry.com |

| Condensation | β-enaminones, Diethyl malonate | BiCl₃, EtOH, Microwave (5-13 min) | 4-Hydroxy-2-quinolone analogues (51-71% yield) | mdpi.com |

Photochemical Routes to Quinolinones

Photochemistry provides unique pathways for the synthesis and modification of heterocyclic compounds. Visible-light-mediated energy transfer (EnT) photocatalysis, in particular, has emerged as a powerful strategy for converting flat aromatic systems into complex three-dimensional structures.

One notable photochemical approach is the de novo synthesis of the quinoline ring itself. Researchers have developed a method using visible light irradiation and N-bromosuccinimide (NBS) to convert 2-(azidomethyl)-3-aryl-prop-2-enenitriles into quinoline-3-carbonitriles. The reaction proceeds via the formation of an iminyl radical, which undergoes intramolecular cyclization onto the aryl ring. This process can be effectively translated from batch to continuous flow, allowing for safer and more controlled production.

Beyond ring formation, photochemical reactions can be used to modify the quinolone scaffold. The intrinsic photoactive properties of the quinolone system make it susceptible to photocycloadditions. imperial.ac.uk For example, EnT-catalyzed intermolecular dearomative cycloadditions of heteroarenes with alkenes have been developed. Such strategies allow for the skeletal remodeling of the quinolone core, providing access to unprecedented C(sp³)-rich 3D molecular scaffolds that would be difficult to access through traditional thermal methods.

Structure Activity Relationship Sar and Structure Property Activity Relationship Spar Studies of 2 Hydroxymethyl 4 1h Quinolinone Derivatives

Impact of Hydroxymethyl Group Position and Derivatization on Biological Activity

The hydroxymethyl group is a key functional group that can significantly influence the biological profile of quinolinone derivatives. Its position and chemical modification are critical determinants of activity.

The importance of the hydroxymethyl group is highlighted in studies of furoquinolinones. For instance, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) has demonstrated notable biological effects. Derivatization of this group, such as its conversion to a methoxymethyl group to form 4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (MOFQ), alters the compound's properties and subsequent biological activity.

In a comparative study, HOFQ, its N-demethylated analog HOHFQ, and the methoxy (B1213986) derivative MOFQ were evaluated for their antiproliferative activity upon UVA irradiation. All three compounds exhibited higher activity than the established photochemotherapeutic agent 8-methoxypsoralen (8-MOP). Notably, HOFQ showed the most promising results, suggesting that the free hydroxymethyl group is advantageous for this specific activity under these conditions. These findings underscore that even a simple modification like etherification of the hydroxymethyl group can modulate biological outcomes, providing a strategic avenue for optimizing drug candidates.

| Compound | Modification | Biological Activity Highlight |

| HOFQ (4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one) | Hydroxymethyl group at C-4, N-methyl | Highest antiproliferative activity upon UVA irradiation compared to 8-MOP, MOFQ, and HOHFQ. |

| MOFQ (4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one) | Methoxymethyl (ether) group at C-4 | Showed antiproliferative activity but was less potent than HOFQ. |

| HOHFQ (4-hydroxymethyl-6,8-dimethylfuro[2,3-h]quinolin-2(1H)-one) | Hydroxymethyl group at C-4, N-H (no methyl) | Showed antiproliferative activity but was less potent than HOFQ. |

Substituent Effects on the Quinolone Ring System (C-3, C-5, C-6, C-7, C-8, N-1)

Modifications across the quinolone ring system are a cornerstone of SAR studies, with each position offering a unique opportunity to fine-tune the molecule's properties.

N-1 and C-8 Positions: In the related fluoroquinolone class, substituents at the N-1 and C-8 positions significantly alter drug action. nih.gov The presence of an N-1 cyclopropyl (B3062369) group often enhances lethal activity against bacteria. nih.gov However, fusing the N-1 and C-8 positions via a ring structure can have varied effects. This fusion generally reduces lethal activity when bacterial protein synthesis is blocked but has inconsistent effects on growing cells. nih.gov For example, a fused-ring derivative of the highly lethal compound PD161144 showed a dramatic loss of activity in the absence of protein synthesis. nih.gov This highlights the complex interplay between substituents and the biological state of the target organism.

C-3 Position: The C-3 position is crucial for activity. In a series of 4-hydroxy-2-quinolinone derivatives, the introduction of a 3-nitro group, which was subsequently reduced to a 3-amino group, served as a key step in synthesizing reverse amides with potential biological activity. mdpi.com This demonstrates the synthetic utility of C-3 functionalization for creating diverse compound libraries.

C-6 Position: The C-6 position has been successfully modified to create potent and selective phosphodiesterase 3 (PDE3) inhibitors for potential use as cardiotonic agents. nih.govresearchgate.net In a study of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, a series of analogues were synthesized by attaching different butanamide side chains to the C-6 oxygen. The compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one displayed an excellent pharmacological profile, with high selectivity for increasing the force of cardiac contraction over the rate and potent PDE3 inhibition (IC₅₀ = 0.20 µM). nih.govresearchgate.net

C-7 Position: The C-7 substituent is a well-established determinant of antibacterial potency and spectrum in fluoroquinolones. nih.gov The nature of the C-7 ring structure can influence lethality and interactions with the DNA-gyrase complex. nih.govnih.gov For instance, differences in the C-7 ring system between two fluoroquinolones were directly linked to their ability to kill non-growing cells. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

Rational design combines structural biology insights, computational modeling, and synthetic chemistry to create compounds with improved therapeutic profiles. A common strategy involves using a known privileged scaffold, like the 4-hydroxy-2-quinolinone core, which is recognized for its favorable drug-like properties. mdpi.com

One successful approach is based on the structure of a known selective inhibitor. For example, the design of novel PDE3 inhibitors was based on the structure of cilostamide. nih.govresearchgate.net By retaining the core quinolinone structure responsible for binding and systematically modifying a side chain at the C-6 position, researchers developed compounds with enhanced potency and a desirable selectivity for inotropic over chronotropic effects. nih.govresearchgate.net

Another powerful strategy is the development of dual-target inhibitors, which can offer improved efficacy in complex diseases like cancer. nih.gov In one instance, a rational design approach led to the creation of PI3K/HDAC dual inhibitors. This involved linking a 4-methyl quinazoline (B50416) moiety (a related heterocyclic system) to a benzamide (B126) group, which acts as a zinc-binding moiety for HDAC inhibition. nih.gov This strategy of combining pharmacophores for different targets into a single molecule is a key principle in modern drug design.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. Conformational analysis provides a detailed understanding of a molecule's atomic architecture and geometry, which is essential for elucidating structure-activity relationships. scielo.br

X-ray diffraction and computational methods like Density Functional Theory (DFT) are powerful tools for this analysis. scielo.br Studies on quinolinone derivatives have shown how specific conformations are stabilized and how this might relate to biological activity. For example, analysis of two novel 4(1H)-quinolinones revealed that one, CMQ, was more kinetically stable and had a higher resistance to charge transfer than its counterpart, NMQ, based on HOMO-LUMO energy gap calculations. scielo.br

In some cases, rotation around certain bonds in the molecule can be restricted, leading to the existence of stable conformers known as atropisomers. A study on the quinazolinone-based PI3Kδ inhibitor IC87114 found that steric hindrance prevented the free rotation of the o-tolyl group, resulting in separable atropisomers. nih.gov Interestingly, both the aS and aR isomers were equally active, but further modification of the flexible linker connecting the quinazolinone core to the purine (B94841) pendant dramatically affected inhibitory activity. This indicates that modulating the accessible conformational space is critical for effective ligand-target binding. nih.gov

Molecular docking simulations further illuminate these interactions by predicting how a ligand fits into the binding site of a protein. For thiazoloquin(az)olin(on)es targeting the enzyme CD38, docking studies identified key interactions, including hydrogen bonding and van der Waals forces, that define the active conformation. nih.gov

Strategies for Modulating Biological Activity through Molecular Hybridization

This approach has been effectively applied to the 4-hydroxy-2-quinolinone scaffold. mdpi.com In one study, hybrid compounds were synthesized by linking the quinolinone moiety to derivatives of cinnamic or benzoic acid. This resulted in multi-target agents with both antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com For instance, a hybrid of quinolinone with acetylated ferulic acid emerged as a promising multi-target agent, exhibiting significant LOX inhibition and potent inhibition of lipid peroxidation. mdpi.com

The development of dual PI3K and HDAC inhibitors also exemplifies this strategy. By combining a quinazoline-based structure with a benzamide moiety known to bind the zinc atom in the active site of HDACs, researchers created potent dual inhibitors for potential cancer treatment. nih.gov These examples demonstrate that molecular hybridization is a versatile and powerful strategy for generating novel quinolinone-based derivatives with unique and potentially synergistic biological activities.

Mechanistic Investigations of Biological Activities Mediated by 2 Hydroxymethyl 4 1h Quinolinone

Elucidation of Molecular Targets

The diverse biological effects of 2-(hydroxymethyl)-4(1H)-quinolinone and related compounds stem from their ability to interact with a variety of molecular targets, including enzymes and receptors. These interactions are often highly specific, leading to the modulation of critical cellular functions.

Enzyme Inhibition Mechanisms

Quinolone derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in the development of new therapeutic agents.

Phosphodiesterase 3 (PDE3): While direct inhibition of PDE3 by this compound is not extensively documented, related quinoline (B57606) derivatives have shown potent inhibitory activity against other PDE family members. For instance, a series of quinoline-based inhibitors have been developed for phosphodiesterase 5 (PDE5), an enzyme that, like PDE3, is involved in cyclic nucleotide signaling. One such derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.27 nM against PDE5. nih.gov Given the structural similarities within the active sites of PDE families, these findings suggest that quinolinone scaffolds could be adapted to target PDE3.

Topoisomerase II: Furoquinolinone derivatives, which include a quinolinone core, have been identified as inhibitors of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication and transcription. A study on 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones demonstrated their ability to inhibit topoisomerase II, which contributed to their moderate antiproliferative activity in mammalian cells.

Cytochrome bc1 complex: The cytochrome bc1 complex (complex III) is a critical component of the mitochondrial respiratory chain. Certain 2-alkyl-4(1H)-quinolones, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are known to be potent inhibitors of this complex. HQNO binds to the quinone reduction (Qi) site of the cytochrome bc1 complex, disrupting the electron flow and leading to the generation of reactive oxygen species (ROS). researchgate.netnih.gov This inhibition can induce programmed cell death, or apoptosis.

Methionine Aminopeptidase-2 (MetAP-2): MetAP-2 is a metalloprotease that plays a crucial role in the maturation of newly synthesized proteins and is a target for anti-angiogenic therapies. While direct evidence for this compound is scarce, inhibitors of MetAP-2 are known to induce G1 cell cycle arrest. nih.gov For example, the inhibitor M8891 has an IC50 of 52 nM for human MetAP-2. nih.gov The development of novel MetAP-2 inhibitors is an active area of research, and quinolinone scaffolds could serve as a basis for such endeavors. nih.govresearchgate.net

N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their function and localization. Quinolines have been identified as a promising scaffold for the development of NMT inhibitors, particularly for targeting the enzyme in parasites like Plasmodium vivax and Plasmodium falciparum, the causative agents of malaria. mdpi.comnih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a key role in the epigenetic regulation of gene expression and is a target in cancer therapy. Tetrahydroquinoline derivatives have been shown to be effective reversible inhibitors of LSD1. For example, one such derivative, compound 18x, exhibited an IC50 value of 0.54 µM. nih.govsemanticscholar.orgresearchgate.net

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation and survival. Dysregulation of EGFR signaling is common in many cancers. Numerous quinoline and quinolinone derivatives have been developed as potent inhibitors of EGFR-TK. acs.orgnih.govresearchgate.net For example, quinoxalinone derivatives have shown IC50 values in the low nanomolar range against mutant forms of EGFR. nih.gov

Table 1: Inhibitory Activity of Quinolone Derivatives against Various Enzymes

| Derivative Class | Enzyme Target | IC50/Ki Value | Reference |

|---|---|---|---|

| Quinoline derivative | PDE5 | 0.27 nM | nih.gov |

| Sulfonylated Indeno[1,2-c]quinoline | EGFR-TK | ~0.6–10.2 nM | acs.orgnih.gov |

| Quinoxalinone derivative | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 nM | nih.gov |

| Tetrahydroquinoline derivative | LSD1 | 0.54 µM | nih.govsemanticscholar.orgresearchgate.net |

| M8891 (MetAP-2 inhibitor) | MetAP-2 | 52 nM | nih.gov |

Receptor Modulation

In addition to enzyme inhibition, quinolinone derivatives can modulate the activity of various cellular receptors.

Androgen Receptor (AR): The androgen receptor is a nuclear receptor that plays a critical role in the development and maintenance of male characteristics and is a key target in prostate cancer therapy. Several series of quinolinone derivatives have been developed as selective androgen receptor modulators (SARMs). These compounds can act as agonists or antagonists of the AR. For example, the tricyclic quinoline derivative LG121071 binds to the AR with a Ki value of 17 nM. nih.gov Another quinolinone derivative, LGD-4033 (Ligandrol), exhibits high affinity for the AR with a Ki of 0.9 nM and an EC50 of 3.6 to 4.4 nM in transcriptional activity assays. wikipedia.orgresearchgate.net

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. 4-Hydroxy-2(1H)-quinolone derivatives have been synthesized and evaluated as ligands for the glycine-binding site of the NMDA receptor, which is a co-agonist site that must be occupied for the channel to open. Some of these derivatives, such as 7-chloro-4-hydroxy-3-{3-(4-methylaminobenzyl) phenyl}-2-(1H)-quinolone, have shown high affinity for the glycine site with Ki values in the nanomolar range (11.7 nM). nih.gov Another antagonist, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), has a Ki of 96 µM against NMDA receptors. nih.gov

Table 2: Receptor Modulation by Quinolone Derivatives

| Derivative Class | Receptor Target | Affinity/Activity (Ki/EC50) | Reference |

|---|---|---|---|

| Tricyclic quinoline (LG121071) | Androgen Receptor | 17 nM (Ki) | nih.gov |

| Quinolinone (LGD-4033) | Androgen Receptor | 0.9 nM (Ki), 3.6-4.4 nM (EC50) | wikipedia.orgresearchgate.net |

| 4-Hydroxy-2(1H)-quinolone derivative | NMDA Receptor (Glycine site) | 11.7 nM (Ki) | nih.gov |

| Quinoxalinedione (CNQX) | NMDA Receptor | 96 µM (Ki) | nih.gov |

Cellular Pathway Interventions

By interacting with their molecular targets, this compound and its derivatives can intervene in various cellular pathways, leading to significant physiological outcomes.

Cell Cycle Arrest and Apoptosis Induction in Preclinical Models

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest and apoptosis. Several quinolinone derivatives have demonstrated this ability in preclinical cancer models.

For instance, certain quinoline derivatives can induce cell cycle arrest at different phases. Some have been shown to cause a G2/M phase arrest, while others lead to an S phase or G1 phase arrest. acs.orgnih.govresearchgate.net The specific phase of arrest often depends on the chemical structure of the derivative and the type of cancer cell being studied. For example, a bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline derivative was found to cause cell cycle arrest in the S phase in breast cancer cells. nih.gov In another study, a quinoline derivative, 10i, induced a significant increase in the percentage of apoptotic HepG2 cells, with 21.72% of the cell population undergoing apoptosis after treatment. nih.gov A different quinoline derivative, PQ1, increased the early apoptotic cell population in T47D breast cancer cells from 0.44% to 9.25% after 24 hours of treatment. researchgate.net

Table 3: Cell Cycle Arrest and Apoptosis Induction by Quinolone Derivatives | Derivative | Cell Line | Effect | Percentage of Cells | Reference | | :--- | :--- | :--- | :--- | | Quinolone-derivative 10i | HepG2 | Early Apoptosis | 2.43% | nih.gov | | | | Late Apoptosis | 19.28% | nih.gov | | | | Total Apoptosis | 21.72% | nih.gov | | PQ1 (500 nM, 24h) | T47D | Early Apoptosis | 9.25% | researchgate.net | | Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline | MCF7 | S Phase Arrest | Data not quantified | nih.gov | | Quinoline-based thiazolidinone | HepG2 | G2/M Phase Arrest | 21.15% | researchgate.net |

Modulation of Cellular Signaling Pathways

The interaction of quinolinone derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways that control cell growth, survival, and proliferation.

One of the key pathways affected is the PI3K/Akt signaling pathway, which is frequently overactive in cancer. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival. researchgate.netnih.gov For example, certain 4-aminoquinazoline derivatives effectively block the PI3K/Akt pathway, leading to G1 cell cycle arrest and apoptosis.

The EGFR signaling pathway is another important target. As mentioned earlier, numerous quinoline derivatives inhibit EGFR-TK, thereby blocking the downstream signaling cascades that promote cancer cell growth. acs.orgnih.govresearchgate.net

Quorum Sensing Inhibition in Bacterial Systems

In the realm of microbiology, 2-alkyl-4(1H)-quinolones (AQs) play a crucial role as signaling molecules in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner.

The pqs system in P. aeruginosa utilizes AQs like 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), as signal molecules. researchgate.netnih.govsemanticscholar.org These molecules bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of genes responsible for virulence factor production and biofilm formation. The development of antagonists that block the binding of AQs to PqsR is a promising strategy to combat P. aeruginosa infections by disrupting their communication system. Competitive antagonists of PqsR have been discovered with high potency, with some compounds exhibiting an apparent dissociation constant (Kd,app) as low as 7 nM. nih.gov

Table 4: Quorum Sensing Modulation by 2-Alkyl-4(1H)-Quinolones

| Compound | Receptor | Activity | Affinity (Kd,app) | Reference |

|---|---|---|---|---|

| PQS (agonist) | PqsR | Activation of virulence gene expression | Not specified | researchgate.netnih.govsemanticscholar.org |

| HHQ (agonist) | PqsR | Activation of virulence gene expression | Not specified | researchgate.netnih.govsemanticscholar.org |

| Synthetic Antagonist (compound 20) | PqsR | Competitive inhibition | 7 nM | nih.gov |

Mechanistic Basis for Antibacterial Activity in Non-Human Pathogen Models

The precise mechanistic basis for the antibacterial activity of this compound against non-human pathogens, such as the plant pathogens Erwinia amylovora and Pseudomonas syringae, is not extensively detailed in current scientific literature. However, by examining the well-established mechanisms of the broader quinolone class of antibiotics, a probable mode of action can be inferred. Quinolone antibiotics are known to primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. ppjonline.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

In Gram-negative bacteria, such as Erwinia and Pseudomonas, DNA gyrase is often the primary target of quinolone action. ppjonline.org Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. Oxolinic acid, a quinolone antibiotic, has been shown to inhibit the DNA gyrase of E. amylovora, with resistance mutations frequently occurring in the gyrA gene, which encodes a subunit of this enzyme. ppjonline.org While all isolates of E. amylovora from a recent study in Korean orchards were susceptible to oxolinic acid, the potential for resistance development through mutations in gyrA remains a concern. ppjonline.org

Furthermore, some 4-hydroxy-2-quinolone analogs have demonstrated bacteriostatic effects, suggesting that they inhibit bacterial growth rather than directly killing the cells. researchgate.net The antibacterial activity of these analogs against Staphylococcus aureus was noted to be significant for compounds with specific substitutions. researchgate.net It has also been observed that for certain quinolones, high concentrations can lead to a decrease in the production of reactive oxygen species (ROS), which is a key part of their lethal effect, potentially explaining a paradoxical survival of bacteria at these higher concentrations. researchgate.net

While direct evidence for this compound is scarce, the antagonistic activity of other compounds against E. amylovora has been linked to the production of antibiotics that inhibit essential biosynthetic pathways, such as those for histidine and arginine. nih.gov Additionally, some bacteria produce their own quinolones, like 2-alkyl-4(1H)-quinolones, which can act as antimicrobial agents in interspecies competition. mdpi.com The mechanism of action for 4-hydroxy-2-quinolones, however, remains largely to be elucidated. researchgate.net

Table 1: Postulated Antibacterial Mechanisms of Quinolones in Non-Human Pathogens

| Mechanism | Target Enzyme/Process | Resulting Effect on Bacterium |

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV | Accumulation of DNA double-strand breaks, leading to cell death. |

| Bacteriostatic Action | Unclear, potentially various metabolic pathways | Inhibition of bacterial growth and proliferation. |

| Induction of Reactive Oxygen Species (ROS) | Cellular respiration and metabolism | Oxidative damage to cellular components. |

Mechanisms Underlying Antimalarial Efficacy in Parasite Models

The antimalarial activity of 4(1H)-quinolone derivatives, including those structurally related to this compound, has been more extensively studied, revealing multifaceted mechanisms of action primarily targeting the parasite's mitochondria and life cycle progression.

A principal target for many antimalarial quinolones is the parasite's mitochondrial electron transport chain (ETC), specifically the cytochrome bc1 complex (complex III). nih.govnih.gov This inhibition disrupts the parasite's ability to generate ATP and recycle ubiquinone, which is essential for other vital processes like pyrimidine (B1678525) biosynthesis. nih.gov The 4(1H)-quinolone scaffold has been shown to be a "privileged" structure for inhibiting both the NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex. nih.gov

Endochin-like quinolones (ELQs), which are structurally similar to the compound of interest, have demonstrated potent, low nanomolar activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov The cross-resistance patterns observed with atovaquone-resistant parasite lines strongly indicate that the cytochrome bc1 complex is a primary target. nih.gov Further evidence comes from oxygen biosensor assays, which show that these quinolone derivatives block oxygen consumption in parasitized red blood cells, a hallmark of ETC inhibition. nih.gov

Interestingly, subtle structural modifications to the 4(1H)-quinolone core can alter the specific binding site within the cytochrome bc1 complex, with some compounds targeting the ubiquinol (B23937) oxidation (Qo) site and others the ubiquinone reduction (Qi) site. This provides a potential avenue for developing compounds that can overcome resistance to existing Qo site inhibitors like atovaquone. nih.gov

Beyond the erythrocytic stages, 4(1H)-quinolones have also shown activity against the liver stages of the parasite and can block transmission to the mosquito vector. nih.govmmv.org Studies with various 4(1H)-quinolone derivatives have demonstrated an ability to reduce or prevent the exflagellation of male gametocytes, a critical step in parasite fertilization within the mosquito gut. mmv.org Furthermore, some compounds have been shown to reduce the number of sporozoites that reach the mosquito's salivary glands, thereby preventing further transmission. mmv.org

While the direct inhibition of hemozoin formation, a mechanism for other quinoline antimalarials like chloroquine (B1663885), appears to be a weaker effect for some novel quinoline-indoles, these compounds have been shown to dissipate the mitochondrial membrane potential, pointing towards mitochondrial dysfunction as a key early event in their mode of action. nih.gov

Table 2: Antimalarial Mechanisms of 4(1H)-Quinolone Derivatives in Parasite Models

| Mechanism | Target/Process | Parasite Stage Affected | Key Findings |

| Inhibition of Mitochondrial Respiration | Cytochrome bc1 complex (Qo and Qi sites), PfNDH2 | Asexual blood stages, Liver stages | Potent inhibition of parasite growth, including against atovaquone-resistant strains. nih.govnih.gov |

| Disruption of Pyrimidine Biosynthesis | Dihydroorotate dehydrogenase (DHODH) (secondary effect) | Asexual blood stages | Collapse of mitochondrial function leads to inhibition of an essential metabolic pathway. nih.gov |

| Transmission Blocking | Gametocyte exflagellation, Sporozoite development | Gametocytes, Sporozoites | Reduction in the formation of male gametes and prevention of parasite transmission to mosquitoes. mmv.org |

| Dissipation of Mitochondrial Membrane Potential | Mitochondrial membrane | Asexual blood stages | Early event leading to compromised mitochondrial function and parasite death. nih.gov |

Preclinical Biological and Pharmacological Evaluations of 2 Hydroxymethyl 4 1h Quinolinone Analogs Non Human Studies

In Vitro Antiproliferative Activity in Cancer Cell Lines

Derivatives of 2-(hydroxymethyl)-4(1H)-quinolinone have demonstrated significant potential as anticancer agents in preclinical research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, with some analogs showing promising cytotoxicity. nih.govnih.govnih.gov

A study focused on the synthesis and evaluation of new 2H-quinolinone and halogenated 2H-quinolinone derivatives revealed their cytotoxic effects against breast (MCF-7) and liver (HepG-2) cancer cell lines. nih.gov Notably, these compounds exhibited selectivity, being more toxic to cancer cells than to normal breast cells (MCF-10a). nih.gov Further investigation into the mechanism of action showed that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This was evidenced by an increase in the activity of caspases 3 and 7, key enzymes in the apoptotic pathway, and a decrease in the expression of osteopontin, a protein often associated with cancer progression. nih.gov The compounds were also found to cause cell cycle arrest at the G2/M phase, preventing the cancer cells from dividing and proliferating. nih.gov

Similarly, a series of quinoline-chalcone derivatives were designed and synthesized, showing potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cells. mdpi.com One particular compound, 12e, demonstrated superior inhibitory potency against these cell lines compared to the standard anticancer drug 5-FU. mdpi.com Mechanistic studies indicated that compound 12e inhibited the colony formation of MGC-803 cells, arrested the cell cycle at the G2/M phase, and induced apoptosis by upregulating apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP. mdpi.com The generation of reactive oxygen species (ROS) was also identified as a key factor in the inhibitory effects of this compound. mdpi.com

Furthermore, a class of 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives, designed to mimic the structure of podophyllotoxin (B1678966) analogs, displayed significant antiproliferative activity. nih.gov Among these, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) showed potent inhibition of HL-60, Hep3B, and H460 cancer cells. nih.gov Another derivative, compound 22, exhibited excellent antiproliferative activities against COLO205 and H460 cell lines. nih.gov

The cytotoxic potential of twenty-four 4-substituted quinolines was also screened, with two derivatives, HTI 21 and HTI 22, showing the highest cytotoxicity. nih.gov These compounds were found to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species. nih.gov

The consistent findings across these studies highlight the potential of this compound analogs as a promising scaffold for the development of novel anticancer drugs. The ability of these compounds to induce apoptosis and cell cycle arrest in various cancer cell lines warrants further investigation and optimization. nih.govnih.govmdpi.comnih.gov

| Compound Type | Cancer Cell Lines | Key Findings |

| 2H-Quinolinone and halogenated derivatives | MCF-7 (breast), HepG-2 (liver) | Good cytotoxicity and selectivity, induced apoptosis, caused G2/M phase arrest. nih.gov |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | Potent antiproliferative activity, induced apoptosis and G2/M phase arrest, induced ROS generation. mdpi.com |

| 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives | HL-60, Hep3B, H460, COLO205 | Significant antiproliferative activity, mimics podophyllotoxin analogs. nih.gov |

| 4-substituted quinolines | Various | Induced caspase-dependent apoptosis, mitochondrial permeabilization. nih.gov |

Antimicrobial Activity in Bacterial and Fungal Strains

The quinoline (B57606) scaffold, including derivatives of this compound, has been a subject of extensive research for its antimicrobial properties against a wide range of bacterial and fungal pathogens. nih.govnih.govnih.gov These compounds have shown potential in combating infectious diseases, a critical area of research due to the rise of drug-resistant microorganisms. nih.gov

Synthetic quinoline analogs have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain 4-acetylaminophenylaminoquinoline derivatives have demonstrated moderate inhibition zones against various bacterial strains. ekb.eg The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. mdpi.comwikipedia.org This targeted action makes them effective against a broad spectrum of bacteria. mdpi.com

In the realm of antifungal activity, quinoline derivatives have also shown promise. nih.govnih.gov Studies have explored their efficacy against various fungal strains, including common human pathogens. nih.gov For example, quinoline-based hydroxyimidazolium hybrids were tested against Candida albicans, Cryptococcus neoformans, and various Aspergillus species, demonstrating their potential as antifungal agents. nih.gov The combination of quinolones with existing antifungal drugs, such as amphotericin B and fluconazole, has also been investigated to enhance their efficacy against Candida albicans. capes.gov.br

The structural diversity of quinoline derivatives allows for the development of compounds with high and selective activity. nih.gov Modifications to the quinoline core at different positions can significantly alter the compound's antimicrobial potency and spectrum. rsc.org This versatility has made the quinoline framework an "inexhaustible inspiration" for the design of new antimicrobial agents. nih.gov

Research continues to explore the synthesis of novel quinoline-based compounds, including hybrids with other pharmacologically active moieties, to develop more potent and broad-spectrum antimicrobial drugs with low toxicity to human cells. nih.govnih.gov

| Compound Type | Target Organisms | Key Findings |

| 4-acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | Moderate inhibition zones. ekb.eg |

| Quinolone antibiotics | Bacteria | Inhibit DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org |

| Quinoline-based hydroxyimidazolium hybrids | Candida albicans, Cryptococcus neoformans, Aspergillus spp. | Demonstrated antifungal activity. nih.gov |

| General quinoline derivatives | Bacteria and Fungi | Broad-spectrum antimicrobial potential. nih.govnih.gov |

Antimalarial Activity in Parasite Cultures and Rodent Models

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with derivatives of this compound showing significant promise in preclinical studies. nih.govnih.gov These compounds have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, in both in vitro cultures and in vivo rodent models. nih.gov

In vitro studies have demonstrated the potent antiplasmodial activity of various quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov For example, a series of novel quinoline-pyrazolopyridine hybrids were synthesized and screened, with one compound, 5p, exhibiting particularly strong antimalarial activity. nih.gov This compound, which features halogen substitutions on its aryl rings, showed significant potency in schizont maturation assays. nih.gov Similarly, other studies have identified 4-quinolinone derivatives with promising antiplasmodial activity against P. falciparum in vitro.

The mechanism of action for many quinoline-based antimalarials is believed to involve the inhibition of hemozoin formation in the parasite. researchgate.net The parasite digests hemoglobin, releasing toxic heme, which it then detoxifies by crystallizing it into hemozoin. researchgate.net Quinoline drugs are thought to interfere with this crystallization process, leading to the accumulation of toxic heme and parasite death. researchgate.net

In vivo studies using rodent models of malaria, such as mice infected with Plasmodium berghei, have further validated the antimalarial potential of these compounds. nih.govnih.govmdpi.com The 4-day suppressive test is a standard method used to evaluate the in vivo efficacy of potential antimalarial drugs. nih.gov In one study, the most active quinoline-pyrazolopyridine hybrids from in vitro screening were further tested in Swiss albino mice, where compound 5p again demonstrated considerable antimalarial activity. nih.gov Another study reported that a 4-methylaminoquinoline compound, 9a, showed 100% parasite inhibition on day 4 post-infection in mice at an oral dose of 100 mg/kg, with some of the treated mice being completely cured. nih.gov

The development of endochin-like quinolones (ELQs) has also been a significant area of research. acs.org While the original lead compound, endochin, was inactive in vivo due to metabolic instability, derivatives with a 3-alkyl-diphenylether side chain showed enhanced stability and potent oral activity in mice. acs.org

These findings underscore the importance of the this compound scaffold in the search for new and effective antimalarial agents, particularly those that can overcome existing drug resistance. nih.govnih.gov

| Compound Type | Parasite/Model | Key Findings |

| Quinoline-pyrazolopyridine hybrids | P. falciparum (in vitro), P. berghei (in vivo) | Compound 5p showed potent antimalarial activity in both models. nih.gov |

| 4-Methylaminoquinoline derivatives | P. falciparum (in vitro), P. berghei (in vivo) | Compound 9a showed 100% parasite inhibition in mice at 100 mg/kg. nih.gov |

| Endochin-like quinolones (ELQs) | P. falciparum (in vitro), mice (in vivo) | Derivatives with a 3-alkyl-diphenylether side chain showed enhanced metabolic stability and oral activity. acs.org |

| General quinoline derivatives | P. falciparum (in vitro), P. berghei (in vivo) | Demonstrated promising antiplasmodial activity against drug-sensitive and resistant strains. nih.gov |

Anti-inflammatory Effects in Non-Human Biological Systems

The quinoline framework has been identified as a promising template for the development of novel anti-inflammatory agents. nih.gov Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways in various non-human biological systems. nih.govepa.gov

One area of focus has been the inhibition of key inflammatory mediators and enzymes. nih.gov For instance, certain quinoline derivatives have been shown to inhibit cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE), all of which play crucial roles in the inflammatory response. nih.gov

In a study investigating the anti-inflammatory effects of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, in a methotrexate-induced inflammation model in rats, significant anti-inflammatory and antioxidant effects were observed. nih.gov Treatment with this compound led to a substantial increase in the levels of the antioxidant glutathione (B108866) (GSH) and a significant decrease in oxidants such as malondialdehyde (MDA) and nitric oxide (NO) in both lung and liver tissues. nih.gov Furthermore, the levels of inflammatory mediators including interleukin-1β (IL-1β) and nuclear factor kappa-B (NF-κB) were significantly reduced. nih.gov

Another study evaluated the anti-inflammatory activity of synthesized quinoline derivatives using a xylene-induced ear edema test in mice. epa.gov Two compounds, 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) and 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d), exhibited potent anti-inflammatory activity, even more so than the reference drug ibuprofen. epa.gov The most effective compound, 6d, was further tested in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, where it significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. epa.gov

A quinoline isolated from the bark of Spondias pinnata, 7-hydroxy-6-methoxyquinolin-2(1H)-one, also demonstrated significant anti-inflammatory activity in an LPS-stimulated murine macrophage model. nih.gov This compound effectively suppressed the overproduction of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β. nih.gov Its mechanism of action was linked to the inhibition of NF-κB activation. nih.gov

These preclinical findings highlight the potential of this compound analogs as a source of new anti-inflammatory drugs with various mechanisms of action. nih.govnih.govepa.govnih.gov

| Compound/Derivative | Biological System/Model | Key Anti-inflammatory Effects |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in rats | Increased GSH; decreased MDA, NO, IL-1β, NF-κB. nih.gov |

| Compounds 3g and 6d | Xylene-induced ear edema in mice; LPS-stimulated RAW264.7 macrophages | Potent inhibition of edema; inhibited TNF-α and IL-6 production. epa.gov |

| 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-stimulated RAW 264.7 macrophages | Suppressed NO, TNF-α, IL-6, IL-1β; inhibited NF-κB activation. nih.gov |

| General Quinoline Derivatives | Various | Inhibition of COX, PDE4, and TACE. nih.gov |

Cardiotonic and Inotropic Effects in Isolated Organ Preparations

Derivatives of this compound have been investigated for their potential cardiotonic and inotropic effects, with some analogs demonstrating significant cardiac stimulant activity in isolated organ preparations.

A study focused on a series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives revealed their potential as cardiotonic agents. nih.gov In anesthetized dogs, one of the compounds, 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone, produced a notable increase in cardiac contractility, as measured by the percentage increase in dP/dt max. nih.gov Further modifications to the imidazole (B134444) ring of this compound, such as the introduction of methyl substituents, led to a marked increase in inotropic activity, with some derivatives being significantly more potent than the well-known cardiotonic agent milrinone. nih.gov

These quinolinone derivatives also exhibited positive inotropic effects in conscious dogs after oral administration. nih.gov One particular compound demonstrated dose-related cardiac stimulant activity that was sustained over a 7-hour test period, a characteristic that contrasted with milrinone. nih.gov Importantly, at the tested dose levels, no significant changes in heart rate were observed, and several of the compounds displayed high selectivity for stimulating cardiac contractile force over heart rate in the Starling dog heart-lung preparation. nih.gov This selectivity is a desirable characteristic for a cardiotonic agent, as it minimizes the risk of unwanted chronotropic effects.

The positive inotropic effect of some carbamazepine-alkyne derivatives has been linked to the activation of L-type calcium channels, leading to an increase in intracellular calcium levels. revistabiomedica.org While not directly focused on this compound, this study on a related heterocyclic compound provides insight into potential mechanisms of action for cardiotonic agents.

These preclinical findings suggest that the this compound scaffold holds promise for the development of new cardiotonic and inotropic drugs with a favorable selectivity profile. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

| Compound Type | Animal Model/Preparation | Key Cardiotonic/Inotropic Effects |

| 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives | Anesthetized and conscious dogs, Starling dog heart-lung preparation | Increased cardiac contractility (dP/dt max), sustained positive inotropic effects, high selectivity for contractile force over heart rate. nih.gov |

Antiviral Activity in Cell-Based Assays (e.g., SARS-CoV-2)

The emergence of viral pandemics has underscored the urgent need for novel antiviral therapies. The quinoline scaffold, including derivatives of this compound, has been investigated for its potential antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.orgresearchgate.net

Several studies have explored the synthesis and evaluation of quinoline derivatives as inhibitors of SARS-CoV-2 in cell culture-based infection models. nih.gov New quinoline-morpholine hybrid compounds have demonstrated pronounced inhibitory profiles against the virus, with some derivatives showing stronger anti-SARS-CoV-2 activity than the reference drug chloroquine (B1663885). nih.gov The 50% effective concentration (EC50) values for these compounds were found to be in the low micromolar range, indicating their potent antiviral potential. nih.gov

The mechanism of action for some of these quinoline derivatives appears to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. acs.orgresearchgate.net A screening of 101 quinoline and quinazoline (B50416) derivatives identified three compounds that exhibited remarkable potency in inhibiting RNA synthesis by SARS-CoV-2 RdRp, with EC50 values comparable to that of remdesivir. acs.orgresearchgate.net

Another target for quinoline-based antivirals is the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dampening the host's immune response. news-medical.net A novel quinoline-based PLpro inhibitor, Jun13296, has shown potent antiviral and anti-inflammatory effects in vivo. news-medical.net This compound was effective against SARS-CoV-2 variants that have developed resistance to other antivirals like nirmatrelvir. news-medical.net

Furthermore, in silico studies have suggested that quinoline derivatives can act as protease inhibitors by interacting with the allosteric site of the main protease (Mpro) of SARS-CoV-2. nih.gov These computational findings have guided the synthesis of new derivatives with promising docking results. nih.gov

The broad-spectrum antiviral potential of quinolines and quinolones has been recognized for some time, with research exploring their activity against a variety of viruses. nih.gov The recent focus on SARS-CoV-2 has highlighted the adaptability of the quinoline scaffold for developing targeted antiviral agents. These preclinical findings provide a strong foundation for the further development of quinoline-based drugs to treat viral infections. nih.govacs.orgresearchgate.netnews-medical.net

| Compound Type | Viral Target/Assay | Key Antiviral Findings |

| Quinoline-morpholine hybrids | SARS-CoV-2 in cell culture | Pronounced inhibitory profile, stronger activity than chloroquine. nih.gov |

| Quinoline derivatives | SARS-CoV-2 RdRp | Potent inhibition of RNA synthesis, EC50 values comparable to remdesivir. acs.orgresearchgate.net |

| Quinoline-based PLpro inhibitor (Jun13296) | SARS-CoV-2 PLpro (in vivo) | Potent antiviral and anti-inflammatory effects, effective against resistant variants. news-medical.net |

| Quinoline derivatives | SARS-CoV-2 Mpro (in silico) | Predicted to act as protease inhibitors. nih.gov |

Computational and Theoretical Studies of 2 Hydroxymethyl 4 1h Quinolinone

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Tautomerism

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are used to determine molecular geometry, electronic distribution, and the relative energies of different forms of a molecule, such as tautomers.

While specific DFT or Hartree-Fock studies on 2-(hydroxymethyl)-4(1H)-quinolinone are not readily found, research on the closely related 4-hydroxy-2(1H)-quinolinone provides a basis for understanding its potential tautomeric equilibrium. Tautomerism is a key characteristic of many quinolinone derivatives, influencing their chemical behavior and biological activity. For instance, studies on 7-hydroxyquinoline (B1418103) derivatives have shown that they can exist as a mixture of azo and hydrazone tautomers in solution, a phenomenon that can be investigated using quantum-chemical calculations and spectroscopic methods. nih.gov The equilibrium between these forms is sensitive to the solvent environment. wuxiapptec.com

For other quinolinone derivatives, such as (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ) and (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ), theoretical calculations have been employed to complement experimental data from X-ray diffraction. scielo.brscispace.comscielo.br These studies often involve calculating infrared spectra and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to assess kinetic stability and charge transfer properties. scielo.brscispace.com

A theoretical study on 2-hydroxypyridine (B17775) and 2-pyridone tautomers using DFT calculations demonstrated that the equilibrium between the two forms is significantly affected by the solvent's polarity. wuxiapptec.com This principle would likely apply to this compound, where the position of the hydroxyl proton can potentially shift.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.

Although specific molecular docking studies for this compound are not prominent in the literature, numerous studies on related quinolinone derivatives highlight the utility of this approach. For example, docking studies have been performed on 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) to evaluate their binding affinity to the SARS-CoV-2 main protease (Mpro). nih.gov Similarly, various quinoline (B57606) derivatives have been docked against the HIV reverse transcriptase binding site to assess their potential as inhibitors. nih.gov

In studies of other quinolinone hybrids, molecular docking has been used to elucidate the binding modes and interactions with target proteins. For instance, novel quinoline/thiazinan-4-one hybrids were docked on the active site of S. aureus Murb protein to understand their antibacterial activity. rsc.org Docking studies on quinolone-phenolic conjugates with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have also been conducted to evaluate their anti-inflammatory potential. researchgate.net These studies often reveal key interactions, such as hydrogen bonding between the ligand and essential amino acid residues in the target's active site. researchgate.net

The general findings from these studies on related compounds suggest that the quinolinone scaffold is a versatile platform for designing molecules that can bind to a variety of biological targets.

Table 1: Examples of Molecular Docking Studies on Quinolinone Derivatives This table is based on data for related compounds, not this compound itself.

| Derivative Class | Target Protein | Key Findings | Reference |

| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | SARS-CoV-2 Mpro | Good binding affinity comparable to reference drugs. | nih.gov |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Higher docking scores than standard drugs, indicating strong binding affinity. | nih.gov |

| Quinoline/thiazinan-4-one hybrids | S. aureus Murb protein | Understanding of molecular interactions and binding modes. | rsc.org |

| Quinolone-phenolic conjugates | COX-1 and COX-2 | Evaluation of anti-inflammatory potential through binding analysis. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.

Specific QSAR models for this compound have not been reported. However, QSAR studies on broader classes of quinolone and quinoline derivatives have been conducted. These studies typically use various molecular descriptors, such as physicochemical properties and topological indices, to build predictive models. nih.govneliti.com

For example, QSAR modeling has been applied to a series of antimycobacterial quinolone derivatives to correlate their chemical structures with their activity against M. fortuitum and M. smegmatis. nih.gov Another study reported QSAR models for 4-methyl-2-(p-substitutedphenyl)quinoline derivatives to explore their antifungal activities, finding that lipophilicity was a key factor. neliti.com QSAR has also been used to analyze thymidylate synthase inhibitors based on the quinazolin-4-one scaffold. nih.gov

These studies demonstrate that QSAR can be a valuable tool for optimizing the biological activity of quinolinone-based compounds by identifying key structural determinants.

Table 2: Overview of QSAR Modeling on Related Quinolinone Scaffolds This table is based on data for related compounds, not this compound itself.

| Compound Class | Biological Activity | Methodologies | Key Descriptors | Reference |

| N-1 and C-7 substituted quinolones | Antimycobacterial | Ridge regression, PCR, PLS | Topostructural, topochemical, 3-D geometrical indices | nih.gov |

| 4-methyl-2-(p-substitutedphenyl)quinolines | Antifungal | Regression analysis | Lipophilicity (cLogP) | neliti.com |

| Quinazolin-4-one derivatives | Thymidylate synthase inhibition | GUSAR 2013 program | MNA and QNA descriptors | nih.gov |

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are used to investigate the conformational flexibility of molecules and the dynamics of their binding to target proteins, providing a more detailed picture than static docking studies.